4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amin

Übersicht

Beschreibung

4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is a synthetic organophosphorus pesticide, also known as Diazinon . It is used as an insecticide, acaricide, and nematicide . It can influence numerous insects through inactivating acetyl choline esterase (ACHE) enzymes .

Synthesis Analysis

Diazinon was developed in 1952 by Ciba-Geigy, a Swiss chemical company (later Novartis and then Syngenta) . The synthesis of this compound involves the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis

The molecular formula of Diazinon is C12H21N2O3PS . The IUPAC name for diazinon is O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate .Chemical Reactions Analysis

Diazinon can be degraded through several physical and chemical food processing procedures due to its degradation in high temperatures and its susceptibility to oxidation as well as acidic and basic conditions . The nucleophilic degradation of diazinon was carried out in the monophasic regime at 298 K .Physical And Chemical Properties Analysis

Diazinon is a colorless to dark brown liquid . It has a molecular weight of 304.3 g/mol . It is completely miscible in acetone, benzene, ethanol, toluene, xylene and is soluble in petroleum oils .Wissenschaftliche Forschungsanwendungen

Entwicklung Therapeutischer Medikamente

Diese Verbindung gehört zur Klasse der Pyridopyrimidine, die aufgrund ihres therapeutischen Potenzials umfassend untersucht wurden. Pyridopyrimidine sind in mehreren relevanten Medikamenten vorhanden und wurden bei der Entwicklung neuer Therapien untersucht. Beispielsweise wurden Derivate dieser Klasse in Medikamenten wie Palbociclib bei Brustkrebs und Dilmapimod bei rheumatoider Arthritis eingesetzt .

Antikrebsmittel

Der Pyrimidinrest ist ein häufiges Merkmal in vielen Antikrebsmitteln. Die strukturelle Vielfalt des Pyrimidins ermöglicht die Modulation verschiedener biologischer Zielstrukturen, was für die Entwicklung von Krebstherapeutika entscheidend ist. Es wurde berichtet, dass Pyrimidinderivate eine potente Antikrebsaktivität aufweisen .

Antimikrobielle und Antimykotische Anwendungen

Pyrimidinderivate, einschließlich derer, die 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amin ähneln, haben signifikante antimikrobielle und antimykotische Eigenschaften gezeigt. Dies macht sie wertvoll für die Forschung und Entwicklung neuer Antibiotika und Antimykotika .

Herz-Kreislauf-Forschung

In der Herz-Kreislauf-Forschung werden Pyrimidinderivate verwendet, um Behandlungen für verschiedene Herzerkrankungen zu untersuchen und zu entwickeln. Sie waren an der Synthese von Herz-Kreislauf-Wirkstoffen und Antihypertensiva beteiligt .

Neuroprotektionsstudien

Die Derivate der Verbindung wurden in der Neuroprotektionsforschung eingesetzt, insbesondere in Studien, die sich auf den Schutz der retinalen Ganglienzellen und die Gefäßrelaxation für okuläre Ziliarkörperarterien konzentrieren .

Entzündungshemmende und Analgetische Forschung

Aufgrund ihrer entzündungshemmenden und analgetischen Eigenschaften werden Pyrimidinderivate in der Erforschung der Schmerzbehandlung und der Entzündungsbekämpfung eingesetzt. Sie sind der Schlüssel zur Entwicklung neuer Analgetika und entzündungshemmender Medikamente .

Antivirale Forschung

Die Forschung an antiviralen Medikamenten beinhaltet häufig Pyrimidinderivate, da diese die Fähigkeit besitzen, verschiedene virale Aktivitäten zu hemmen. Diese Verbindungen sind besonders wichtig bei der Entwicklung von Anti-HIV-Medikamenten .

Landwirtschaftliche Chemie

Im Bereich der landwirtschaftlichen Chemie werden Pyrimidinderivate auf ihren potenziellen Einsatz als Herbizide oder Pestizide untersucht. Ihre strukturelle Vielseitigkeit ermöglicht die Entwicklung von Verbindungen, die gezielt bestimmte Schädlinge oder Unkräuter bekämpfen können, ohne die Nutzpflanzen zu schädigen .

Wirkmechanismus

Target of Action

The primary target of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine, also known as Diazinon, is the acetylcholine esterase (ACHE) enzyme . This enzyme plays a crucial role in the nervous system of insects, where it is responsible for breaking down acetylcholine, a neurotransmitter substance .

Mode of Action

4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine acts by inactivating the ACHE enzyme . This inactivation leads to an atypical aggregation of acetylcholine in the pests’ nervous system . The accumulation of acetylcholine causes overstimulation of the nervous system, leading to the death of the pest .

Biochemical Pathways

The biochemical pathway affected by 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is the cholinergic pathway . By inhibiting the ACHE enzyme, this compound disrupts the normal functioning of this pathway, leading to an overabundance of acetylcholine .

Pharmacokinetics

It is known that this compound can enter an organism’s body through the skin, digestive system, and respiratory route . Once inside the body, it is converted into a more toxic compound, diazoxon .

Result of Action

The result of the action of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is the death of the pest. The overstimulation of the nervous system caused by the accumulation of acetylcholine leads to paralysis and eventually death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine. For instance, it is known that this compound is moderately persistent but highly mobile in the environment . It is also susceptible to degradation in high temperatures and under acidic and basic conditions . Therefore, the effectiveness of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment .

Safety and Hazards

Diazinon has potential toxicity to humans and other animals . Routes of contact for Diazinon include breathing it, consuming it, or contact with skin . The negative health effects when in contact with Diazinon includes eye watering, drool or runny nose, not having any appetite, throwing up, intense coughing, abdominal pain, or even stiffness in various muscles/paralysis .

Biochemische Analyse

Biochemical Properties

4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The compound binds to the active site of the enzyme, inhibiting its activity and leading to an accumulation of acetylcholine. This interaction is essential for understanding its potential use in treating conditions related to neurotransmitter imbalances.

Cellular Effects

The effects of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine on various cell types and cellular processes are profound. In neuronal cells, the compound influences cell signaling pathways by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine . This can enhance synaptic transmission and potentially improve cognitive functions. Additionally, the compound affects gene expression by modulating the activity of transcription factors involved in the cholinergic system. In non-neuronal cells, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, the compound may interact with other biomolecules, such as receptors and ion channels, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of acetylcholinesterase, resulting in persistent changes in cellular functions. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, it can lead to toxic effects such as muscle paralysis, respiratory distress, and even death. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications. Studies in animal models have also shown that chronic exposure to high doses can lead to long-term changes in cellular and physiological functions.

Metabolic Pathways

4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is involved in several metabolic pathways, primarily through its interaction with enzymes such as acetylcholinesterase . The compound is metabolized in the liver, where it undergoes biotransformation to produce various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion or active transport mediated by specific transporters . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other target enzymes . It may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Eigenschaften

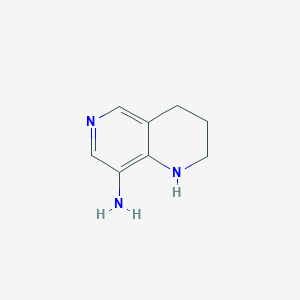

IUPAC Name |

4-methyl-6-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-4(2)6-9-5(3)10-7(8)11-6/h4H,1-3H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXYDLJFFPKKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

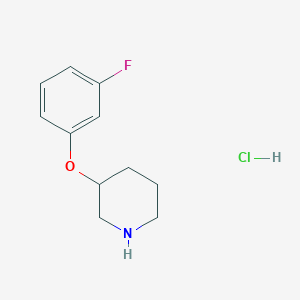

![3-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451453.png)

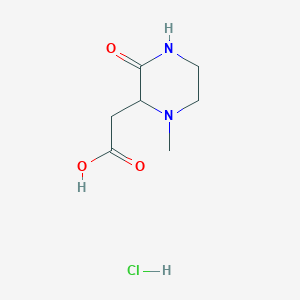

![[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1451466.png)